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Compound of Interest

Compound Name: Sgc-gak-1

Cat. No.: B610814 Get Quote

Technical Support Center: SGC-GAK-1
Welcome to the technical support center for SGC-GAK-1. This resource is designed to assist

researchers, scientists, and drug development professionals in troubleshooting potential off-

target effects of SGC-GAK-1, with a specific focus on its interaction with Receptor-Interacting

Protein Kinase 2 (RIPK2).

Frequently Asked Questions (FAQs)
Q1: What is SGC-GAK-1 and what is its primary target?

A1: SGC-GAK-1 is a potent and selective chemical probe for Cyclin G-Associated Kinase

(GAK), a serine/threonine kinase involved in clathrin-mediated endocytosis and membrane

trafficking.[1][2][3] It inhibits GAK by binding to its ATP-binding site.[2]

Q2: What are the known off-target effects of SGC-GAK-1, particularly concerning RIPK2?

A2: While highly selective in in-vitro kinome screens, SGC-GAK-1 has a notable off-target

activity against RIPK2 in cellular assays.[3] This means that at concentrations effective for

inhibiting GAK in cells, SGC-GAK-1 can also inhibit RIPK2, a key kinase in the NOD-like

receptor signaling pathway that activates NF-κB and MAPK signaling.

Q3: How can I differentiate between the on-target (GAK) and off-target (RIPK2) effects of SGC-
GAK-1 in my experiments?
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A3: To distinguish between GAK and RIPK2-mediated effects, it is crucial to use appropriate

controls. This includes:

SGC-GAK-1N: A structurally related, inactive negative control for SGC-GAK-1.

A selective RIPK2 inhibitor: A compound that inhibits RIPK2 but not GAK, such as HY-19764

(also referred to as compound 18 in some literature), can help to identify phenotypes

specifically related to RIPK2 inhibition.

By comparing the effects of SGC-GAK-1 with these controls, you can more confidently attribute

your observations to the inhibition of GAK, RIPK2, or both.

Q4: What are the potential functional consequences of off-target RIPK2 inhibition by SGC-
GAK-1?

A4: Inhibition of RIPK2 can interfere with innate immune signaling pathways. RIPK2 is a crucial

component of the response to bacterial peptidoglycans via NOD1 and NOD2 receptors. Its

inhibition can lead to a dampened inflammatory response, including reduced activation of NF-

κB and MAPK pathways and decreased production of pro-inflammatory cytokines. This could

be a confounding factor in studies where these pathways are relevant.

Troubleshooting Guide
Issue: Unexpected or inconsistent results when using SGC-GAK-1.

This guide will help you to systematically troubleshoot and interpret your experimental

outcomes.

Step 1: Verify Compound Identity and Integrity

Potential Cause: Compound degradation or incorrect identity.

Troubleshooting Step:

Ensure your SGC-GAK-1 is from a reputable source.

Verify the identity and purity of your compound stock, for example, by mass spectrometry.
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Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.

Step 2: Assess Cellular Potency and Off-Target Engagement

Potential Cause: The observed phenotype is due to RIPK2 inhibition.

Troubleshooting Step:

Perform a dose-response experiment with SGC-GAK-1 to establish the concentration at

which you observe your phenotype.

In parallel, test the negative control (SGC-GAK-1N) and a selective RIPK2 inhibitor (e.g.,

HY-19764) at the same concentrations.

Interpretation:

If the phenotype is observed with SGC-GAK-1 but not with SGC-GAK-1N or the RIPK2

inhibitor, it is likely a GAK-dependent effect.

If the phenotype is observed with both SGC-GAK-1 and the RIPK2 inhibitor, but not

SGC-GAK-1N, it is likely a RIPK2-dependent off-target effect.

If the phenotype is only observed with SGC-GAK-1 at high concentrations, it could be

due to other off-targets or non-specific toxicity.

Step 3: Confirm Target Engagement in Your Cellular System

Potential Cause: SGC-GAK-1 is not engaging GAK or RIPK2 effectively in your specific cell

line or experimental conditions.

Troubleshooting Step:

Use a target engagement assay, such as a cellular thermal shift assay (CETSA) or a

NanoBRET assay, to confirm that SGC-GAK-1 is binding to GAK and RIPK2 in your cells

at the concentrations used.

Analyze downstream signaling pathways. For GAK, this could involve assessing changes

in clathrin-coated vesicle formation or receptor trafficking. For RIPK2, you can measure
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the phosphorylation of downstream targets or the activation of NF-κB (e.g., by measuring

p65 phosphorylation or a reporter assay).

Quantitative Data Summary
The following tables summarize the reported binding affinities and cellular potencies of SGC-
GAK-1 for its primary target GAK and its significant off-target RIPK2.

Table 1: In Vitro Binding Affinity and Potency

Compound Target Assay Type Value Reference

SGC-GAK-1 GAK Ki 3.1 nM

SGC-GAK-1 GAK KD 1.9 nM

SGC-GAK-1 RIPK2 KD 110 nM

Table 2: Cellular Target Engagement and Antiproliferative Activity

Compound Target Assay Type Cell Line IC50 Reference

SGC-GAK-1 GAK NanoBRET - 110 nM

SGC-GAK-1 RIPK2 NanoBRET - 360 nM

SGC-GAK-1 Proliferation
Viability

Assay
LNCaP 0.65 µM

SGC-GAK-1 Proliferation
Viability

Assay
22Rv1 0.17 µM

Key Experimental Protocols
1. Western Blotting for RIPK2 Pathway Activation

Objective: To assess the effect of SGC-GAK-1 on NOD2-mediated RIPK2 pathway

activation.
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Methodology:

Seed cells (e.g., HEK293T overexpressing NOD2, or immune cells like THP-1) in

appropriate culture plates.

Pre-treat cells with a dose range of SGC-GAK-1, SGC-GAK-1N, and a selective RIPK2

inhibitor for 1-2 hours.

Stimulate the cells with a NOD2 agonist (e.g., L18-MDP) for the appropriate time (e.g., 30-

60 minutes).

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Determine protein concentration using a BCA assay.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate with primary antibodies against phospho-RIPK2 (S176), total RIPK2, phospho-

p65 (S536), total p65, and a loading control (e.g., GAPDH or β-actin).

Wash and incubate with HRP-conjugated secondary antibodies.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging

system.

2. Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the binding of SGC-GAK-1 to GAK and RIPK2 in intact cells.

Methodology:

Treat cultured cells with either vehicle (DMSO) or SGC-GAK-1 at the desired

concentration for a specified time.

Harvest the cells and resuspend them in a suitable buffer.
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Divide the cell suspension into aliquots and heat them to a range of temperatures for a

fixed time (e.g., 3 minutes).

Lyse the cells by freeze-thaw cycles.

Separate the soluble fraction (containing stabilized protein) from the precipitated protein

by centrifugation.

Analyze the soluble fraction by western blotting for GAK and RIPK2.

A shift in the melting curve to a higher temperature in the presence of SGC-GAK-1
indicates target engagement.

Visualizations
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Caption: Simplified GAK signaling pathway in clathrin-mediated endocytosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b610814?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/SGC-GAK-1.html
https://www.thesgc.org/chemical-probes/sgc-gak-1
https://pmc.ncbi.nlm.nih.gov/articles/PMC6567991/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6567991/
https://www.benchchem.com/product/b610814#troubleshooting-sgc-gak-1-off-target-effects-on-ripk2
https://www.benchchem.com/product/b610814#troubleshooting-sgc-gak-1-off-target-effects-on-ripk2
https://www.benchchem.com/product/b610814#troubleshooting-sgc-gak-1-off-target-effects-on-ripk2
https://www.benchchem.com/product/b610814#troubleshooting-sgc-gak-1-off-target-effects-on-ripk2
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b610814?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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